molecular formula C14H21NO3 B14354784 4-(2,5-Diethoxyphenyl)morpholine CAS No. 91290-69-6

4-(2,5-Diethoxyphenyl)morpholine

Cat. No.: B14354784
CAS No.: 91290-69-6
M. Wt: 251.32 g/mol
InChI Key: CAJTXYCLJJRZAQ-UHFFFAOYSA-N
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Description

4-(2,5-Diethoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,5-diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Diethoxyphenyl)morpholine typically involves the reaction of 2,5-diethoxyaniline with morpholine under specific conditions. One common method involves the use of a coupling reaction, where 2,5-diethoxyaniline is reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but with optimized parameters for scalability. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diethoxyphenyl)morpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

4-(2,5-Diethoxyphenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Diethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of their activity. This can result in various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Diethoxyphenyl)morpholine is unique due to the combination of the morpholine ring and the 2,5-diethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2,5-diethoxyphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-17-12-5-6-14(18-4-2)13(11-12)15-7-9-16-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJTXYCLJJRZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599545
Record name 4-(2,5-Diethoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91290-69-6
Record name 4-(2,5-Diethoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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